1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
CAS No.: 38383-85-6
Cat. No.: VC11666359
Molecular Formula: C7H13BrO2Zn
Molecular Weight: 274.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38383-85-6 |
|---|---|
| Molecular Formula | C7H13BrO2Zn |
| Molecular Weight | 274.5 g/mol |
| IUPAC Name | bromozinc(1+);ethyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | GFPYWRSWRLKPAP-UHFFFAOYSA-M |
| SMILES | CCOC(=O)[CH-]C(C)C.[Zn+]Br |
| Canonical SMILES | CCOC(=O)[CH-]C(C)C.[Zn+]Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, bromozinc(1+); ethyl 3-methylbutanoate, reflects its dual ionic-covalent nature. The zinc cation (Zn⁺) forms a σ-bond with the deprotonated α-carbon of the ethyl 3-methylbutanoate ligand, while the bromide counterion balances the charge. Key structural features include:
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Zinc coordination: The tetrahedral geometry around zinc involves bonding to the enolate oxygen, the α-carbon, and two solvent molecules (ether).
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Steric profile: The 3-methyl substituent on the butanoate backbone introduces steric hindrance, modulating reactivity in cross-coupling reactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 38383-85-6 | |
| Molecular Formula | C₇H₁₃BrO₂Zn | |
| Molecular Weight | 274.5 g/mol | |
| SMILES Notation | CCOC(=O)[CH-]C(C)C.[Zn+]Br | |
| Solvent System | Diethyl ether (0.50 M) |
Spectroscopic Fingerprints
While experimental spectral data remain unpublished, comparative analysis with analogous organozinc compounds suggests characteristic signals:
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¹H NMR: A singlet at δ 1.2–1.4 ppm for the ethyl methyl group, coupled with multiplet resonances for the branched methyl groups (δ 0.9–1.1 ppm) .
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IR Spectroscopy: Strong absorption at 1670–1710 cm⁻¹ (C=O stretch) and 450–500 cm⁻¹ (Zn–C vibration) .
Synthetic Methodologies
Preparation of the Organozinc Reagent
The synthesis follows a halogen-zinc exchange protocol, adapting procedures from Negishi’s foundational work on organozinc reagents :
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Substrate activation: Ethyl 3-methylbutanoate undergoes deprotonation at the α-position using LDA (lithium diisopropylamide) at –78°C in THF.
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Transmetalation: The resultant enolate reacts with ZnBr₂ in diethyl ether, yielding the zincate complex .
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Solvent standardization: The product is diluted to 0.50 M in ether to optimize stability and handling.
Critical parameters include:
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Temperature control: Maintaining –78°C during deprotonation prevents ketone decomposition .
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Moisture exclusion: Rigorous anhydrous conditions (argon atmosphere, molecular sieves) prevent hydrolysis to Zn(OH)Br.
Comparative Synthetic Routes
Alternative methodologies have been explored but show limitations:
| Method | Yield (%) | Purity Issues | Reference |
|---|---|---|---|
| Direct oxidative insertion | 62 | Zinc dust contamination | |
| Grignard-zinc transmetalation | 78 | Ether-peroxide formation |
The halogen-zinc exchange remains preferred for scalability (multi-gram batches) and reproducibility .
Reactivity and Mechanistic Insights
Table 2: Representative Coupling Partners
| Electrophile | Product Yield (%) | Conditions |
|---|---|---|
| 4-Iodotoluene | 83 | Pd(PPh₃)₄, THF, 60°C |
| Trans-β-bromostyrene | 71 | Pd(dba)₂, DMF, rt |
Nucleophilic Additions
The zinc enolate attacks electrophilic centers under mild conditions:
Comparative Analysis with Analogous Reagents
Solvent Effects
| Reagent | Solvent | Stability (months) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|
| 1-Ethoxy-3-methyl-zinc bromide | Ether | 3 | 1.2 × 10⁻³ |
| 3-Oxopropylzinc bromide | THF | 2 | 2.8 × 10⁻³ |
Ether’s lower polarity enhances zincate stability but reduces reaction rates versus THF-based systems .
Functional Group Tolerance
Emerging Applications and Future Directions
Peptide Functionalization
Recent advances in late-stage peptide modification utilize this reagent for:
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Tyrosine iodination: Site-selective aryl–Zn exchange on cyclic peptides .
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Side-chain alkylation: Introduces fluorescent tags for bioimaging .
Flow Chemistry Adaptations
Microreactor systems enhance safety and efficiency:
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